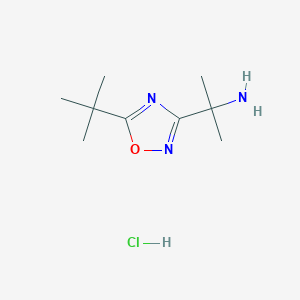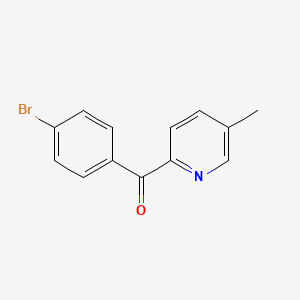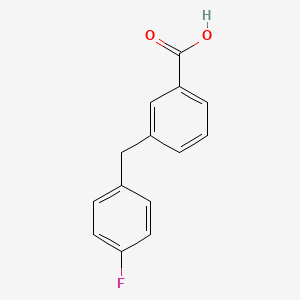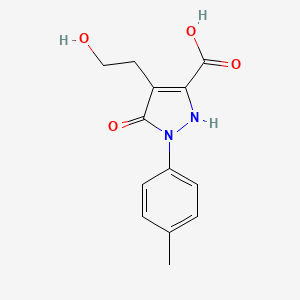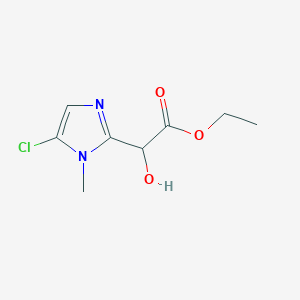![molecular formula C13H13BrN2O2 B1440072 4-bromo-N-[(2-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide CAS No. 1184212-09-6](/img/structure/B1440072.png)
4-bromo-N-[(2-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide
Vue d'ensemble
Description
“4-bromo-N-[(2-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide” is a chemical compound with the CAS Number: 1184212-09-6. It has a molecular weight of 309.16 . The IUPAC name for this compound is 4-bromo-N-(2-hydroxybenzyl)-N-methyl-1H-pyrrole-2-carboxamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13BrN2O2/c1-16(8-9-4-2-3-5-12(9)17)13(18)11-6-10(14)7-15-11/h2-7,15,17H,8H2,1H3 . This code provides a specific description of the compound’s molecular structure.Applications De Recherche Scientifique
Medicinal Chemistry
In medicinal chemistry, this compound can serve as a precursor for the synthesis of various bioactive molecules . Its structure, featuring a pyrrole ring and a bromine atom , makes it a valuable building block for constructing more complex molecules that could act on biological targets, potentially leading to the development of new therapeutic agents .
Material Science
The bromine atom present in this compound offers a reactive site for cross-linking polymers , which can be utilized in creating new materials with enhanced properties. Its application in material science could lead to the development of high-performance plastics or coatings with improved durability and chemical resistance .
Environmental Science
This compound’s reactivity and potential for modification make it a candidate for creating chemical sensors . These sensors could detect environmental pollutants or changes in conditions, contributing to environmental monitoring and protection efforts .
Analytical Chemistry
In analytical chemistry, the compound could be used as a standard or reference material in chromatography, mass spectrometry, or spectroscopy. Its distinct chemical structure allows for precise identification and quantification of substances in complex mixtures .
Biochemistry
The hydroxyphenyl group in the compound suggests potential antioxidant properties, which could be explored in biochemistry research. It might be used to study oxidative stress in cells or to develop antioxidants that protect biomolecules from free radical damage .
Pharmacology
Pharmacologically, the compound could be investigated for its binding affinity to various receptors or enzymes. It might serve as a lead compound in drug discovery, where modifications to its structure could enhance its activity or specificity towards a particular biological target .
Mécanisme D'action
Target of Action
Similar compounds have been shown to target bacterial cell division protein ftsz . FtsZ is a key functional protein in bacterial cell division and is currently considered to be a potential target for the development of novel antibacterial agents .
Mode of Action
For instance, if FtsZ is indeed a target, the compound could potentially inhibit the polymerization of FtsZ, thereby inhibiting bacterial cell division .
Biochemical Pathways
If the compound acts on ftsz, it would affect the bacterial cell division pathway . This could lead to downstream effects such as inhibition of bacterial growth.
Result of Action
Based on the potential target of action, the compound could potentially inhibit bacterial cell division, leading to the inhibition of bacterial growth .
Propriétés
IUPAC Name |
4-bromo-N-[(2-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-16(8-9-4-2-3-5-12(9)17)13(18)11-6-10(14)7-15-11/h2-7,15,17H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKKZQBEXGIHLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1O)C(=O)C2=CC(=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol](/img/structure/B1439991.png)

![N-[4-(1,3-benzoxazol-2-yloxy)phenyl]acetamide](/img/structure/B1439996.png)

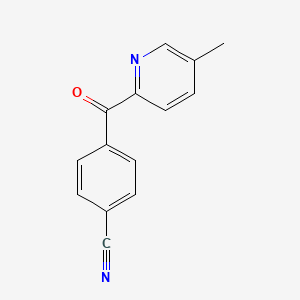

![7-bromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1440000.png)
![2,2,2-trifluoroethyl N-(3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenyl)carbamate](/img/structure/B1440002.png)
